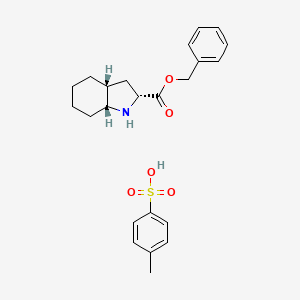
(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an octahydroindole core, a carboxylic acid ester group, and a p-toluenesulfonic acid moiety. These structural elements contribute to its reactivity and potential utility in synthetic and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Octahydroindole Core: This step involves the cyclization of a suitable precursor to form the octahydroindole ring system.
Introduction of the Carboxylic Acid Ester Group: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Addition of the p-Toluenesulfonic Acid Moiety: The final step involves the reaction of the intermediate compound with p-toluenesulfonic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other functional groups.
Substitution: The benzyl ester group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Octahydroindole Derivatives: Compounds with similar octahydroindole cores but different functional groups.
Carboxylic Acid Esters: Compounds with similar ester groups but different core structures.
p-Toluenesulfonic Acid Derivatives: Compounds with similar p-toluenesulfonic acid moieties but different core structures.
Uniqueness
(2R,3aR,7aR)-Octahydroindole-2-carboxylic Acid Benzyl Ester p-Toluenesulfonic Acid is unique due to its combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C23H29NO5S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
benzyl (2R,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H21NO2.C7H8O3S/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,13-15,17H,4-5,8-11H2;2-5H,1H3,(H,8,9,10)/t13-,14-,15-;/m1./s1 |
Clave InChI |
PTLASYHTXGUCJU-RFMLDLTKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC[C@@H]2[C@H](C1)C[C@@H](N2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















